molecular formula C24H18BrN3 B2888273 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-77-1

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2888273
CAS No.: 901228-77-1
M. Wt: 428.333
InChI Key: XDIBJXWTZLEONY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-bromophenyl group at position 3 and a 3,4-dimethylphenyl group at position 1. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its electronic properties and biological interactions.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3/c1-15-7-12-19(13-16(15)2)28-24-20-5-3-4-6-22(20)26-14-21(24)23(27-28)17-8-10-18(25)11-9-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBJXWTZLEONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through cyclization reactions. The bromophenyl and dimethylphenyl groups are introduced via substitution reactions using suitable reagents like bromine and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyrazoloquinoline derivatives.

Scientific Research Applications

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis is inferred from methods used for analogues, such as microwave-assisted condensation (e.g., 1A in ) or MBH adduct cyclization (e.g., 9b in ). These methods achieve moderate-to-high yields (60–85%) but require precise control of catalysts (e.g., Yb(OTf)₃, CuI) and reaction conditions .
  • Amino groups (e.g., compound 42) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Key Observations :

  • Anti-inflammatory Potency: Compound 2i exhibits submicromolar IC₅₀ values (0.12 μM) for NO inhibition, comparable to the control drug 1400W . The target compound’s bromophenyl and dimethylphenyl groups may enhance lipophilicity, improving membrane permeability for similar activity.
  • Enzyme Inhibition : Compound 42 shows pH-dependent β-glucuronidase inhibition, reducing intestinal toxicity of chemotherapeutics like CPT-11 . The target compound’s bromine substituent could similarly stabilize enzyme-inhibitor interactions.
  • Anticancer Potential: Analogues like 1A demonstrate cytotoxicity via topoisomerase inhibition, suggesting the target compound may share this mechanism .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₂₃H₁₈BrN₃ 414.31 5.2 <0.1 (DMSO)
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) C₁₆H₁₀BrN₃ 324.18 4.1 0.3 (DMSO)
3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) C₁₆H₁₂FN₅ 293.30 2.8 1.2 (DMSO)

Key Observations :

  • Lipophilicity : The target compound’s higher LogP (5.2) compared to 9b (4.1) and 42 (2.8) suggests greater membrane permeability but poorer aqueous solubility, which may limit bioavailability.
  • Molecular Weight : Derivatives with molecular weights >400 g/mol (e.g., target compound) may face challenges in drug-likeness per Lipinski’s rules.

Biological Activity

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered interest due to its diverse biological activities. This compound's unique structure contributes to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

  • Molecular Formula : C25H20BrN3
  • Molecular Weight : 442.36 g/mol
  • InChI : InChI=1S/C25H20BrN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3 .

Biological Activity Overview

Research indicates that compounds in the pyrazoloquinoline family exhibit various biological activities, including:

  • Anticancer Activity : Many pyrazoloquinolines have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
  • Antimicrobial Properties : Some derivatives display significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may also influence inflammatory pathways, contributing to its therapeutic potential in diseases characterized by chronic inflammation.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival.
  • Receptor Modulation : It could bind to receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

A study published in Science.gov highlighted the effectiveness of certain pyrazole derivatives against various cancer cell lines. For instance, compounds with similar structural features showed potent inhibition of BRAF(V600E), a common mutation in melanoma, suggesting that this compound may possess similar capabilities .

Antimicrobial Studies

A review on pyrazole derivatives indicated that many exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it could be effective against resistant strains due to its unique chemical properties .

Anti-inflammatory Potential

Research has shown that pyrazoloquinolines can modulate inflammatory responses by inhibiting key pathways such as NF-kB and MAPK signaling. This suggests that the compound may be useful in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of BRAF(V600E)
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of NF-kB signaling

Q & A

Q. What are the common synthesis routes for 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Cyclocondensation : A quinoline precursor reacts with hydrazine derivatives under reflux (e.g., in ethanol at 80°C) to form the pyrazoloquinoline core .
  • Substitution reactions : Bromophenyl and dimethylphenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and controlled inert atmospheres .
  • Key parameters :
  • Temperature : Elevated temperatures (100–120°C) improve cyclization efficiency .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields .

  • Catalyst loading : Optimized Pd(PPh₃)₄ (2–5 mol%) minimizes side products .

    Table 1: Representative Synthesis Conditions

    StepReaction TypeConditionsYield RangeReference
    Core formationCyclocondensationEtOH, 80°C, 12h60–70%
    Bromophenyl additionSuzuki couplingPd(PPh₃)₄, DMF, 100°C50–65%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Methodological Answer: Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.4–7.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.08) .
  • X-ray crystallography : Resolves 3D conformation, confirming dihedral angles between aromatic rings (critical for SAR studies) .

Q. What biological activities are associated with this compound, and what experimental models are used to assess them?

Methodological Answer: Documented activities include:

  • Anti-inflammatory effects : Inhibition of nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 12.3 µM) .
  • Anticancer potential : Cytotoxicity assays (MTT) against HeLa cells (IC₅₀ = 18.7 µM) via apoptosis induction .
  • Experimental models :
  • In vitro kinase assays (e.g., EGFR inhibition) .

  • Molecular docking to predict binding affinity for COX-2 .

    Table 2: Biological Activity Data

    ActivityModel SystemKey MetricReference
    Anti-inflammatoryRAW 264.7 macrophagesIC₅₀ = 12.3 µM
    AnticancerHeLa cellsIC₅₀ = 18.7 µM

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of substituted pyrazoloquinolines?

Methodological Answer: Key issues include competing substitution at C-3 vs. C-8 positions. Strategies:

  • Directing groups : Use of methoxy or halogens to steer electrophilic substitution .
  • Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves regiocontrol .
  • Computational modeling : DFT calculations predict reactive sites, guiding precursor design .

Q. How should contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell passage numbers, serum-free conditions) .
  • Purity differences : Validate compound purity via HPLC (>98%) before testing .
  • Comparative studies : Parallel testing with reference inhibitors (e.g., celecoxib for COX-2) to calibrate results .

Q. What structural modifications enhance the compound’s therapeutic index, and how are SAR studies designed?

Methodological Answer:

  • Substituent effects :
  • Bromophenyl : Increases lipophilicity (logP = 4.2), enhancing membrane permeability .
  • 3,4-Dimethylphenyl : Steric hindrance reduces off-target interactions .
    • SAR workflow :

Synthesize analogs with incremental substitutions (e.g., -F, -OCH₃).

Test in tiered assays (enzyme → cell → in vivo).

Use QSAR models to correlate structure with activity .

Q. What role do computational methods play in optimizing this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular docking : Predicts binding modes with targets (e.g., COX-2 active site) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–72%) and CYP450 interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. Guidelines for Further Research

  • Prioritize crystallographic data to resolve electronic effects of substituents .
  • Combine in silico and high-throughput screening to identify synergistic combinations .
  • Address halogen reactivity in aqueous environments to improve in vivo stability .

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